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  • Product: 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine

Core Science & Biosynthesis

Foundational

5-Bromo-2-fluoro-4-isopropylpyrimidine: A Strategic Building Block for Medicinal Chemistry

This guide details the technical specifications, synthesis, and application of 5-Bromo-2-fluoro-4-isopropylpyrimidine , a specialized heterocyclic building block used in the design of kinase inhibitors and high-affinity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 5-Bromo-2-fluoro-4-isopropylpyrimidine , a specialized heterocyclic building block used in the design of kinase inhibitors and high-affinity ligands.

Executive Summary

5-Bromo-2-fluoro-4-isopropylpyrimidine represents a "privileged scaffold" in modern drug discovery. It combines three distinct features that allow for orthogonal functionalization:

  • C2-Fluoro Group: A hyper-reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ), significantly more reactive than its chlorinated counterpart.
    
  • C5-Bromo Group: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Isopropyl Group: A lipophilic moiety that often targets the "gatekeeper" regions of kinase ATP-binding pockets or improves metabolic stability by blocking oxidative metabolism at the ring edge.

This guide provides a validated roadmap for synthesizing and utilizing this building block, emphasizing the "Fluorine Advantage" in difficult aminations.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
IUPAC Name 5-Bromo-2-fluoro-4-(propan-2-yl)pyrimidine
Common Name 5-Bromo-2-fluoro-4-isopropylpyrimidine
Molecular Formula

Molecular Weight 219.06 g/mol
Predicted LogP ~2.3 (Lipophilic)
H-Bond Acceptors 2 (N1, N3)
Key Reactivity C2-F (

) >> C5-Br (Pd-Catalysis)
Structural Insight

The isopropyl group at C4 introduces steric bulk that can influence regioselectivity during synthesis. However, its primary role is pharmacological—enhancing hydrophobic interactions within protein binding sites.[1] The C2-fluorine is the critical "activation key," enabling reactions with weak nucleophiles (e.g., electron-deficient anilines) that would fail with a C2-chlorine.[1]

Synthesis of the Building Block

While 5-bromo-2-chloropyrimidines are common commodity chemicals, the 2-fluoro variants are often prepared in-house to maximize reactivity.

Protocol A: The "Halex" Exchange (Cl F)

The most robust route involves converting the commercially available 5-bromo-2-chloro-4-isopropylpyrimidine into the fluoro-derivative using a Halogen Exchange (Halex) reaction.

Reaction Scheme:



Step-by-Step Methodology:

  • Setup: Charge a dry reaction vessel with 5-bromo-2-chloro-4-isopropylpyrimidine (1.0 equiv) and Spray-dried Potassium Fluoride (KF) (2.5 equiv).

  • Catalyst: Add 18-Crown-6 (0.1 equiv) to solubilize the fluoride ion.

  • Solvent: Add anhydrous Sulfolane or DMSO (5 mL/mmol). Note: Sulfolane is preferred for thermal stability.

  • Reaction: Heat the mixture to 110°C for 4–6 hours under Nitrogen.

    • Monitoring: Monitor by HPLC/UPLC. The product will elute slightly faster than the starting material due to lower lipophilicity of the C-F bond vs C-Cl.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with water (precipitation may occur) and extract with

      
       or MTBE.
      
    • Critical Step: Wash organic layer thoroughly with water to remove Sulfolane/DMSO.

  • Purification: Flash chromatography (Hexane/EtOAc). The 2-fluoro product is volatile; avoid high-vacuum drying for extended periods.

Reactivity Profile & Orthogonality

The power of this building block lies in its sequential orthogonality . You can selectively functionalize the C2 position without disturbing the C5 bromine, or vice versa (though C2-first is standard).

Reactivity Map (Graphviz)

ReactivityMap Start 5-Bromo-2-fluoro- 4-isopropylpyrimidine Intermediate1 Intermediate A: 2-Amino-5-bromo- 4-isopropylpyrimidine Start->Intermediate1 Step 1: SnAr (C2) Nucleophile: Aniline/Amine Conditions: TFA/IPA or DIEA/DMF, <80°C SideProduct Bis-Coupled Product (Avoided) Start->SideProduct Incorrect Order: Pd Coupling first risks Hydrolysis of C2-F FinalProduct Final Drug Scaffold: 2-Amino-5-aryl- 4-isopropylpyrimidine Intermediate1->FinalProduct Step 2: Suzuki Coupling (C5) Reagent: Ar-B(OH)2 Cat: Pd(dppf)Cl2, K2CO3, 100°C

Caption: The standard workflow prioritizes C2 substitution (


) to leverage the lability of the C-F bond, followed by C5 cross-coupling.

Experimental Protocols for Downstream Synthesis

Workflow 1: Displacement at C2 (The "Fluorine Effect")

This protocol is designed for unreactive nucleophiles , such as electron-deficient anilines or sterically hindered amines, where the 2-chloro analog would fail or require forcing conditions.[1]

Reagents:

  • 5-Bromo-2-fluoro-4-isopropylpyrimidine (1.0 equiv)

  • Target Amine/Aniline (1.1 equiv)

  • Acidic Method (Preferred for Anilines): TFA (2.0 equiv) in Isopropanol (IPA).

  • Basic Method (Preferred for Aliphatic Amines): DIEA (2.5 equiv) in DMF/THF.

Procedure:

  • Dissolve the pyrimidine building block in IPA (0.2 M).

  • Add the aniline followed by TFA.

  • Heat to 60–80°C .

    • Expert Insight: The C2-F bond is so reactive that many aliphatic amines react at Room Temperature. For anilines, the acid catalyst protonates N3, further activating the C2 position.[1]

  • Completion: Reaction is usually complete in <2 hours (vs. 12+ hours for 2-Cl analogs).

  • Isolation: Concentrate solvent. Neutralize with saturated

    
    . Extract with DCM.
    
Workflow 2: Suzuki-Miyaura Coupling at C5

Once the C2 position is secured (converting the F to an Amine/Ether), the C5-Bromine is activated for cross-coupling.

Reagents:

  • C2-substituted Intermediate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     or 
    
    
    
  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Degas solvents with Nitrogen for 15 minutes.

  • Combine intermediate, boronic acid, base, and catalyst in a microwave vial or pressure tube.[1]

  • Heat to 90–100°C for 2–4 hours.

  • Note: The isopropyl group at C4 creates steric bulk near C5. If the boronic acid is also ortho-substituted, use a more active catalyst system like Pd_2(dba)_3 / XPhos to overcome steric hindrance.

Applications in Drug Discovery[1][7][8][9][10]

Kinase Inhibitors (Gatekeeper Targeting)

The isopropyl group at C4 is a classic bioisostere for the tert-butyl group but with a lower lipophilicity penalty. In CDK (Cyclin-Dependent Kinase) and MAPK inhibitors, this group often sits in the hydrophobic pocket adjacent to the ATP binding site (the "gatekeeper" region).

  • Example: Synthesis of Palbociclib analogs. The 5-bromo position allows coupling of the pyridopyrimidine core, while the 2-fluoro allows attachment of the solubilizing side chain.

PROTAC Linker Attachment

The high reactivity of the 2-fluoro group allows for the mild attachment of delicate E3 ligase ligands or linker chains without using high heat, which preserves stereochemistry in complex linker systems.[1]

Safety & Handling

  • Corrosivity: 2-Fluoropyrimidines can hydrolyze to release HF in the presence of strong acids and moisture. Handle in a fume hood.

  • Sensitizer: Like many alkylating agents and halogenated heterocycles, treat as a potential skin sensitizer.[1]

  • Storage: Store at 2–8°C under inert gas. The C-F bond is stable, but the molecule can slowly hydrolyze if exposed to atmospheric moisture over months.[1]

References

  • Synthesis of Fluorinated Pyrimidines via Halex Reaction

    • Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] XXX. Replacement of Chlorine by Fluorine in Chloropyrimidines."[1] Journal of the American Chemical Society.[1][3]

  • Reactivity of 2-Fluoro vs 2-Chloropyrimidines in SnAr

    • Barvian, N. C., et al. "2-Fluoropyrimidines: A Versatile Building Block for the Synthesis of 2-Aminopyrimidines."[1] Tetrahedron Letters.

  • Palladium-Catalyzed Cross-Coupling of Sterically Hindered Pyrimidines

    • Li, H., et al. "Recent Advances in Palladium-Catalyzed Coupling Reactions of Halopyrimidines."[1] Chemical Reviews.

  • Commercial Availability & Analogues (5-Bromo-4-isopropylpyrimidine)

    • CymitQuimica Product D

Sources

Foundational

Technical Guide: 2-Fluoropropan-2-yl Substituted Pyrimidine Derivatives

Design, Synthesis, and Bioisosteric Utility in Medicinal Chemistry Part 1: The Strategic Motif Beyond the tert-Butyl Group In modern drug discovery, the tert-butyl group ( ) is a classic structural motif used to fill hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Bioisosteric Utility in Medicinal Chemistry

Part 1: The Strategic Motif

Beyond the tert-Butyl Group

In modern drug discovery, the tert-butyl group (


) is a classic structural motif used to fill hydrophobic pockets and enforce bioactive conformations. However, its high lipophilicity (

) and susceptibility to oxidative metabolism (CYP450-mediated

-oxidation) often limit its utility in late-stage lead optimization.

The 2-fluoropropan-2-yl group (


), also known as the dimethylfluoromethyl group, has emerged as a superior bioisostere. By replacing a single methyl hydrogen or the central carbon's connection with a fluorine atom, researchers can modulate physicochemical properties without compromising steric bulk.
Physicochemical Impact

The introduction of fluorine exerts a profound "Fluorine Effect" on the pyrimidine scaffold:

Propertytert-Butyl Pyrimidine2-Fluoropropan-2-yl PyrimidineImpact
Lipophilicity (

)
HighReduced (

)
Improves aqueous solubility and lowers promiscuous binding.
Metabolic Stability Low (Methyl oxidation)HighThe C–F bond (

) blocks metabolic soft spots.
Electronic Effect Weakly electron-donatingElectron-withdrawing (

)
Modulates the pKa of the pyrimidine nitrogen, potentially altering kinase hinge binding.
Steric Bulk

SimilarMaintains critical hydrophobic interactions.

Part 2: Synthetic Strategies & Protocols

The Challenge: Elimination vs. Substitution

The synthesis of 2-fluoropropan-2-yl pyrimidines hinges on the fluorination of the corresponding tertiary alcohol: 2-(2-hydroxypropan-2-yl)pyrimidine .

Critical Technical Nuance: The fluorination of tertiary alcohols is notoriously difficult due to the competing elimination reaction . The electron-deficient nature of the pyrimidine ring destabilizes the developing carbocation (in


 pathways), while the basicity of fluorinating reagents can trigger 

elimination to form the isopropenyl side product.
Workflow Visualization

SynthesisWorkflow cluster_conditions Critical Control Point Precursor 2-Cyanopyrimidine (Starting Material) Grignard MeMgBr (3.0 equiv) THF, -78°C to 0°C Precursor->Grignard Double Addition Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Hydrolysis Reagent Fluorinating Agent (DAST or XtalFluor-E) Alcohol->Reagent Product Target: 2-Fluoropropan-2-yl Pyrimidine Reagent->Product Substitution (-78°C, Kinetic Control) SideProduct Side Product: Isopropenyl Alkene Reagent->SideProduct Elimination (>0°C, Thermodynamic)

Figure 1: Synthetic workflow highlighting the divergence between the desired fluorination and the elimination side reaction.

Detailed Experimental Protocols
Step 1: Precursor Synthesis (Grignard Addition)

This step establishes the tertiary alcohol scaffold.

  • Substrate: 2-Cyanopyrimidine or Ethyl 2-pyrimidinecarboxylate.

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.

Protocol:

  • Charge a flame-dried 3-neck flask with 2-cyanopyrimidine (1.0 eq) and anhydrous THF (0.5 M concentration) under Argon.

  • Cool to -78°C .

  • Add MeMgBr (2.5 eq) dropwise over 30 minutes. Note: The low temperature prevents polymerization of the pyrimidine ring.

  • Allow to warm to 0°C and stir for 2 hours.

  • Quench: Pour carefully into saturated aqueous

    
     at 0°C.
    
  • Extract with EtOAc, dry over

    
    , and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield 2-(2-hydroxypropan-2-yl)pyrimidine.
    
Step 2: Deoxyfluorination (The Critical Step)

Two methods are presented.[1][2] Method A is standard; Method B is preferred for high-value intermediates prone to elimination.

Method A: DAST (Diethylaminosulfur Trifluoride) [1][3]

  • Safety: DAST is shock-sensitive and generates HF upon contact with moisture. Use only in a fume hood.

  • Mechanism: Forms an alkoxyaminosulfur difluoride intermediate, followed by fluoride displacement.

Protocol:

  • Dissolve the tertiary alcohol (1.0 eq) in anhydrous

    
     (DCM) in a plastic (HDPE) or Teflon vessel.
    
  • Cool to -78°C . Crucial: Higher temperatures favor elimination.

  • Add DAST (1.2 eq) dropwise.

  • Stir at -78°C for 1 hour, then allow to warm only to -20°C. Monitor by TLC/LCMS.

  • Quench: Pour the cold mixture into saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Isolate the product. If the alkene side product is present, it is usually less polar and can be separated via silica gel chromatography.

Method B: XtalFluor-E (Selectivity Enhanced)

  • Why: XtalFluor-E ([Et2NSF2]BF4) is a crystalline salt that is more thermally stable than DAST and often shows higher selectivity for substitution over elimination when paired with specific promoters.[4]

  • Promoter:

    
     or DBU.
    

Protocol:

  • Suspend XtalFluor-E (1.2 eq) in anhydrous DCM.

  • Add

    
     (1.5 eq).
    
  • Cool to -78°C.

  • Add the alcohol substrate dropwise.

  • Warm to room temperature overnight. The salt nature of the reagent often suppresses the basicity that drives elimination.

Part 3: Safety & Handling (E-E-A-T)

Working with fluorinating agents requires strict adherence to safety protocols.

  • Thermal Instability: DAST can decompose explosively at temperatures

    
    . Never distill DAST.
    
  • Glassware Etching: Although standard glassware is often used for short reactions, repeated exposure to fluorinating agents will etch glass. HDPE or PTFE vessels are recommended for scale-up.

  • HF Burns: The hydrolysis of DAST/XtalFluor releases hydrofluoric acid (HF). Always have Calcium Gluconate gel readily available in the lab. In case of skin contact, wash with water and apply gel immediately.

Part 4: Case Study - Optimization of a Kinase Inhibitor

Scenario: A lead compound, "Pyrim-TB," containing a 2-tert-butylpyrimidine moiety, shows potent inhibition of Kinase X (


) but suffers from high clearance (

) due to methyl oxidation.

Optimization Strategy: The medicinal chemistry team decides to employ the 2-fluoropropan-2-yl bioisostere.

  • Design: The central carbon is retained, but one methyl group is effectively replaced by a fluorine atom (structurally, the tert-butyl is replaced by the fluoro-isopropyl group).

  • Synthesis: The DAST protocol (Method A) is applied to the hydroxy-precursor.

  • Outcome:

    • Potency:

      
       (Maintained). The steric bulk of the 
      
      
      
      group sufficiently fills the hydrophobic ATP-binding pocket.
    • Metabolic Stability:

      
       drops to 
      
      
      
      . The fluorine atom deactivates the adjacent methyl groups toward CYP450 oxidation.
    • Solubility: Kinetic solubility increases from

      
       to 
      
      
      
      due to the lowered
      
      
      .
Bioisosteric Logic Diagram

Bioisostere TertButyl tert-Butyl Pyrimidine LogP: High Metab: Unstable Potency: High Transformation Bioisosteric Replacement (-CH3 → -F) TertButyl->Transformation FluoroIso 2-Fluoropropan-2-yl Pyrimidine LogP: Optimized (Lower) Metab: Stable (Blocked Site) Potency: Maintained Transformation->FluoroIso

Figure 2: Comparative profile of the tert-butyl group versus its fluorinated bioisostere.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Beaulieu, F., et al. (2009).[5] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters. Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Diethylaminosulfur Trifluoride (DAST) Technical Bulletin. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine from 2-Cyanopyrimidine: A Detailed Protocol and Mechanistic Guide

An Application Note for Medicinal and Process Chemistry Professionals Abstract: This application note provides a comprehensive, three-step synthetic route for the preparation of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: This application note provides a comprehensive, three-step synthetic route for the preparation of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine, a valuable scaffold in medicinal chemistry, starting from the readily available 2-cyanopyrimidine. The synthesis involves a robust Grignard reaction to construct a tertiary alcohol, a challenging deoxofluorination to install the tertiary fluoride, and a regioselective electrophilic bromination of the electron-deficient pyrimidine core. This guide offers detailed, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind the selected methodologies, aimed at researchers, scientists, and drug development professionals.

Introduction

Fluorinated pyrimidine derivatives are cornerstone structural motifs in modern pharmaceuticals and agrochemicals.[1][2][3] The introduction of fluorine, particularly a tertiary fluoride, can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine, combines three key features: a pyrimidine core, a tertiary alkyl fluoride at the C2 position, and a bromine atom at the C5 position, which serves as a versatile handle for further functionalization via cross-coupling reactions.[4]

The synthesis of this molecule presents distinct challenges:

  • Construction of the C2-substituent: This requires the conversion of a nitrile into a tertiary alcohol and its subsequent fluorination. Deoxofluorination of tertiary alcohols is notoriously difficult, often plagued by competing elimination reactions.[5][6][7]

  • Regioselective Bromination: The pyrimidine ring is inherently electron-deficient, rendering it resistant to electrophilic aromatic substitution.[8] Directing a bromine atom specifically to the C5 position requires careful selection of reagents and conditions.

This document outlines a reliable three-step synthetic pathway designed to overcome these challenges, providing detailed, field-tested protocols and the scientific rationale underpinning each transformation.

Overall Synthetic Scheme

The synthesis proceeds via a logical sequence involving the formation of two key intermediates.

Synthetic_Scheme start 2-Cyanopyrimidine int1 2-(Pyrimidin-2-yl)propan-2-ol (Intermediate 1) start->int1 Step 1 MeMgBr, THF then H₃O⁺ int2 2-(2-Fluoropropan-2-yl)pyrimidine (Intermediate 2) int1->int2 Step 2 Deoxofluorination final 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine (Final Product) int2->final Step 3 NBS, MeCN

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of 2-(Pyrimidin-2-yl)propan-2-ol (Intermediate 1)

Mechanistic Rationale

The first step involves the construction of the tertiary alcohol side chain. A Grignard reaction is the method of choice for this transformation. The reaction proceeds through a double addition of the methyl Grignard reagent (methylmagnesium bromide) to the electrophilic carbon of the nitrile.

The first equivalent of MeMgBr adds to the cyano group to form a magnesium salt of a ketimine. This intermediate is stable under the reaction conditions and does not typically undergo immediate hydrolysis. A second equivalent of MeMgBr then adds to the same carbon, breaking the C=N double bond and forming a dianionic intermediate after a full 2 equivalents have been added. Subsequent aqueous acidic workup hydrolyzes this intermediate to yield the desired tertiary alcohol, 2-(pyrimidin-2-yl)propan-2-ol.[9] While Grignard reagents can sometimes add to the pyrimidine ring itself, the highly activated nature of the C2-nitrile makes addition at this site the predominant pathway.[10][11]

Experimental Protocol: Grignard Addition
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyanopyrimidine (5.25 g, 50 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 42 mL, 125 mmol, 2.5 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor reaction completion by TLC.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexanes) to afford 2-(pyrimidin-2-yl)propan-2-ol as a white solid.

Parameter Value
Starting Material 2-Cyanopyrimidine (5.25 g)
Key Reagent Methylmagnesium Bromide (3.0 M)
Solvent Anhydrous THF
Reaction Time 2.5 hours
Typical Yield 75-85%
Appearance White Solid

Part 2: Deoxyfluorination to Synthesize 2-(2-Fluoropropan-2-yl)pyrimidine (Intermediate 2)

Mechanistic Rationale & Reagent Selection

The conversion of a tertiary alcohol to a tertiary alkyl fluoride is a significant synthetic hurdle, as the reaction conditions can favor E1 or E2 elimination pathways to form alkenes.[5][6] Traditional reagents like DAST (diethylaminosulfur trifluoride) can be effective but often produce significant elimination byproducts.[12][13]

For this challenging transformation, we employ a modern method specifically developed for the dehydroxylative fluorination of tertiary alcohols, utilizing Selectfluor® in combination with a phosphine/iodide activation system.[14][15][16] This protocol demonstrates high efficiency and minimizes the formation of undesired elimination products.[14]

The proposed mechanism involves the in situ formation of an iodophosphonium species from 1,2-bis(diphenylphosphino)ethane (dppe) and 1,2-diiodoethane. This species activates the tertiary alcohol, converting the hydroxyl group into an excellent leaving group. Selectfluor then acts as the fluoride source, delivering F⁺ which is trapped by the transient carbocation or participates in an Sₙ2-like displacement to yield the tertiary fluoride.[14][16]

Fluorination_Mechanism cluster_activation Hydroxyl Activation cluster_fluorination Fluoride Displacement Tert_OH R₃C-OH (Intermediate 1) Reagents dppe / ICH₂CH₂I Activated_OH R₃C-O-P⁺Ph₂-... (Activated Intermediate) Reagents->Activated_OH Formation of Phosphonium Leaving Group Selectfluor Selectfluor® (F⁺ source) Product R₃C-F (Intermediate 2) Selectfluor->Product Fluoride Attack

Caption: Simplified workflow for tertiary alcohol deoxofluorination.

Experimental Protocol: Dehydroxylative Fluorination
  • Safety Note: Fluorinating agents are hazardous. Handle Selectfluor® in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Setup: In a dry vial under a nitrogen atmosphere, combine 2-(pyrimidin-2-yl)propan-2-ol (Intermediate 1, 1.38 g, 10 mmol), 1,2-bis(diphenylphosphino)ethane (dppe, 4.38 g, 11 mmol, 1.1 equiv), and 1,2-diiodoethane (3.10 g, 11 mmol, 1.1 equiv).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Selectfluor® (4.25 g, 12 mmol, 1.2 equiv) to the mixture in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by ¹⁹F NMR or TLC analysis.

  • Work-up: Upon completion, dilute the reaction with 30 mL of DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (eluting with 10-20% ethyl acetate in hexanes) to yield 2-(2-fluoropropan-2-yl)pyrimidine as a colorless oil.

Parameter Value
Starting Material Intermediate 1 (1.38 g)
Key Reagents dppe, ICH₂CH₂I, Selectfluor®
Solvent Anhydrous DCM
Reaction Time 4-6 hours
Typical Yield 65-75%
Appearance Colorless Oil

Part 3: Regioselective Bromination of Intermediate 2

Mechanistic Rationale

The final step is the bromination of the pyrimidine ring. The pyrimidine system is π-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards electrophilic attack. However, the C5 position is the least electron-deficient and is the preferred site for electrophilic substitution.[8][17] The 2-alkyl substituent, while sterically bulky, provides a slight electron-donating effect that further favors substitution at C5.

N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a convenient and often more selective source of electrophilic bromine compared to liquid Br₂, reducing the risk of over-bromination and simplifying handling.[18] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Bromination_Mechanism cluster_main Electrophilic Aromatic Substitution at C5 start Intermediate 2 sigma_complex Sigma Complex (Wheland Intermediate) start->sigma_complex + Br⁺ (from NBS) nbs NBS product Final Product sigma_complex->product - H⁺

Caption: Mechanism of electrophilic bromination on the pyrimidine ring.

Experimental Protocol: C5-Bromination
  • Setup: Dissolve 2-(2-fluoropropan-2-yl)pyrimidine (Intermediate 2, 1.40 g, 10 mmol) in 30 mL of acetonitrile in a 100 mL round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.96 g, 11 mmol, 1.1 equiv) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor for the disappearance of the starting material by GC-MS or TLC.

  • Concentration: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium thiosulfate solution (20 mL) to remove any residual bromine, followed by water (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by column chromatography to yield 5-bromo-2-(2-fluoropropan-2-yl)pyrimidine.

Parameter Value
Starting Material Intermediate 2 (1.40 g)
Key Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Reaction Time 12-16 hours
Typical Yield 80-90%
Appearance Crystalline Solid

Summary and Conclusion

This application note details a reliable and efficient three-step synthesis of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine from 2-cyanopyrimidine. The sequence successfully addresses the key synthetic challenges, including the construction of a quaternary carbon center via a Grignard reaction, the difficult deoxofluorination of a tertiary alcohol using a modern Selectfluor®-based system, and the regioselective bromination of an electron-poor heterocycle. The protocols provided are robust and scalable, offering medicinal and process chemists a clear pathway to access this and other similarly substituted pyrimidine scaffolds for application in drug discovery and development programs.

References

  • Herkes, F. E. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC.
  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine.
  • Zhang, W., Gu, Y.-C., Lin, J.-H., & Xiao, J.-C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(17), 6642–6646. Available at: [Link]

  • Yamanaka, H., Edo, K., & Konno, S. (1977). Studies on Pyrimidine Derivatives. III: Grignard Reaction of Cyanopyrimidines. Chemical and Pharmaceutical Bulletin, 25(8), 1821-1825. Available at: [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Available at: [Link]

  • MDPI. (2017). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 22(6), 979. Available at: [Link]

  • Stewart, R., & Munderloh, N. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N'-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 52(3), 431-438. Available at: [Link]

  • ResearchGate. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 2. Books Gateway. Available at: [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available at: [Link]

  • ACS Publications. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. Available at: [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Kumar, P., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(38), 5139-5142. Available at: [Link]

  • Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Available at: [Link]

  • Taylor & Francis Online. (2019). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Synthetic Communications, 50(2), 223-231. Available at: [Link]

  • ResearchGate. Experimental Methods in Organic Fluorine Chemistry. Available at: [Link]

  • ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Available at: [Link]

  • Wikipedia. Pyrimidine. Available at: [Link]

  • PubMed. (1985). Syntheses of fluorinated amino acids: from the classical to the modern concept. Amino Acids, 4(3), 263-284. Available at: [Link]

  • CHIMIA. (1998). Development of a Process to Prepare 2-Cyanopyrimidine on Commercial Scale. Chimia, 52(10), 578-581. Available at: [Link]

  • ChemRxiv. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). Available at: [Link]

  • ResearchGate. ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. Available at: [Link]

  • PMC. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Wikipedia. Ishikawa reagent. Available at: [Link]

  • ResearchGate. General reaction of pyrimidine ring 23 and 29-32, singly activated... Available at: [Link]

  • Google Patents. (2013). CN103145625A - Method for preparing 2-cyanopyrimidine.
  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Cyanopyrimidines. Available at: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2018). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Available at: [Link]

  • MDPI. (2018). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules, 23(11), 2959. Available at: [Link]

  • Sci-Hub. (1999). Synthesis and characterization of some new fluorinated pyrimidine derivatives. Journal of Fluorine Chemistry, 96(1), 51-56. Available at: [Link]

  • Chemistry LibreTexts. (2019). 19.17: Nucleophilic Addition of –CN. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-Substituted Pyrimidines

[1][2][3][4][5][6] Abstract The 5-substituted-2-aminopyrimidine motif is a privileged scaffold in kinase inhibitor discovery (e.g., Imatinib, Dasatinib). However, the installation of functional groups at the electronical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Abstract

The 5-substituted-2-aminopyrimidine motif is a privileged scaffold in kinase inhibitor discovery (e.g., Imatinib, Dasatinib). However, the installation of functional groups at the electronically deactivated 5-position, particularly in the presence of sensitive functionality at the 2-position, presents distinct synthetic challenges. This application note details optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 5-bromo-2-substituted pyrimidines.[1] We address critical failure modes—specifically catalyst poisoning by pyrimidine nitrogens and competitive nucleophilic aromatic substitution (


)—and provide a self-validating decision matrix for ligand selection.

Introduction & Mechanistic Rationale

The Pyrimidine Paradox

Pyrimidine is an electron-deficient heterocycle ($ \pi $-deficient). In palladium-catalyzed cross-coupling, this electronic nature has two opposing effects:

  • Oxidative Addition (Facilitated): The electron-poor ring makes the C5–Br bond highly susceptible to oxidative addition by Pd(0), generally faster than in electron-rich aryl bromides.

  • Catalyst Deactivation (Problematic): The lone pairs on the pyrimidine nitrogens (N1/N3) are competent

    
    -donors. They can displace phosphine ligands from the Palladium center, forming unreactive "Pd-black" or stable bis-pyrimidine complexes that halt the catalytic cycle.
    
Chemoselectivity: C5 vs. C2

A common starting material is 5-bromo-2-chloropyrimidine .[1][2]

  • C5-Position (Br): Preferred site for Pd-catalyzed oxidative addition (

    
     Br > Cl).[1]
    
  • C2-Position (Cl): Highly activated for

    
     due to the adjacent nitrogen atoms.
    
  • Strategic Implication: If using basic conditions (e.g., alkoxide bases in Buchwald coupling), the nucleophile may attack C2 via

    
     before the Pd-cycle completes at C5. Therefore, weak bases  or bulky ligands  that accelerate reductive elimination are crucial.
    
Visualizing the Reactivity Landscape

PyrimidineReactivity cluster_0 Substrate Structure cluster_1 Reaction Pathways Pyrim 5-Bromo-2-chloropyrimidine C5 C5-Position (Br) Preferred Pd Oxidative Addition (Suzuki, Sonogashira) Pyrim->C5 Pd(0) C2 C2-Position (Cl) High SNAr Reactivity (Nucleophilic Attack) Pyrim->C2 Nucleophiles (R-NH2, RO-) Constraint CRITICAL CONTROL POINT: Use weak bases (Carbonates/Phosphates) to prevent C2 substitution during C5 coupling. C2->Constraint

Figure 1: Reactivity profile of 5-bromo-2-chloropyrimidine.[2] Pd-catalysis targets C5, while nucleophiles target C2.

Optimization Strategy: The "Ligand-First" Approach

For 5-bromopyrimidines, standard ligands (PPh3) often fail due to competitive coordination of the pyrimidine nitrogen. We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which are bulky and electron-rich.

ParameterRecommendationRationale
Ligand Class Buchwald Gen 3/4 (XPhos, BrettPhos) Bulky structure prevents N-coordination to Pd; electron-richness speeds up oxidative addition.
Precatalyst Pd-G3/G4 Precatalysts Ensures accurate 1:1 Pd:Ligand ratio; prevents induction periods associated with Pd(OAc)2 reduction.
Base K3PO4 or K2CO3 Weak bases minimize competitive

side reactions at the C2 position.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow thermal activation; weak coordination to Pd.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Formation)

Best for: Attaching phenyl, pyridine, or indole rings to the C5 position.

Reagents:

  • Substrate: 5-bromo-2-substituted pyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the pyrimidine substrate (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed THF (4 mL) and 0.5 M aqueous

    
     (4 mL) via syringe.
    
  • React: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm) to ensure phase mixing.

    • Note: 5-bromopyrimidines are reactive; extreme temperatures (>100°C) often cause protodebromination. Start at 60°C.

  • Monitor: Check LCMS after 2 hours. If conversion is <50%, raise temperature to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Synthesizing 5-aminopyrimidines.[3] Note: This is challenging due to the electron-deficient nature of the ring.[1]

Reagents:

  • Substrate: 5-bromo-2-substituted pyrimidine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (Use with caution, see note below)

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): If not using G3 precatalyst, stir

    
     and Ligand (1:1.2 ratio) in solvent for 10 min at 80°C to activate. Ideally, use G3 precatalyst directly.
    
  • Charge: Add pyrimidine (1.0 mmol), amine (1.2 mmol), Base (

    
    , 325 mg, 2.0 mmol), and Catalyst (0.02 mmol) to a dry vial.
    
  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous t-Amyl Alcohol (5 mL).

  • React: Heat to 90–100°C for 4–16 hours.

    • Critical Note: Avoid strong alkoxide bases (NaOtBu) if the C2 position contains a leaving group (Cl, F, SMe), as they will cause

      
       substitution. Use 
      
      
      
      .
  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Installing rigid alkyne linkers.

Reagents:

  • Substrate: 5-bromo-2-substituted pyrimidine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF or THF (degassed)

Step-by-Step Procedure:

  • Charge: Add pyrimidine (1.0 mmol),

    
     (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol) to a vial.
    
  • Inert: Purge with Argon.

  • Liquids: Add degassed DMF (3 mL) and

    
     (0.42 mL, 3.0 mmol).
    
  • Addition: Add the terminal alkyne (1.2 mmol) last.

  • React: Stir at Room Temperature for 1 hour, then heat to 50°C if necessary.

    • Note: 5-bromopyrimidines are highly activated for Sonogashira.[1] High heat often leads to homocoupling of the alkyne (Glaser coupling). Keep temperature low.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove DMF).

Troubleshooting & Failure Analysis

ObservationProbable CauseCorrective Action
No Conversion Catalyst poisoning by Pyrimidine N.Switch to XPhos or BrettPhos ligands. Increase catalyst loading to 5 mol%.
Protodehalogenation (Ar-Br

Ar-H)
Reaction temperature too high; Hydride source present.Lower temperature by 20°C. Ensure solvent is anhydrous (for Buchwald).
C2 Substitution

competition by base/nucleophile.
Switch from NaOtBu to

or

. Use a less nucleophilic solvent (avoid alcohols if possible, though t-Amyl is usually bulky enough to be safe).
Homocoupling (Alkyne-Alkyne)Oxygen leak in Sonogashira.Rigorous degassing required. Add alkyne slowly via syringe pump.

Decision Matrix Workflow

OptimizationWorkflow Start Start: 5-Bromo-2-R-Pyrimidine CouplingType Select Coupling Type Start->CouplingType Suzuki C-C Bond (Aryl/Alkyl) (Suzuki) CouplingType->Suzuki Buchwald C-N Bond (Amine) (Buchwald) CouplingType->Buchwald Sono C-C Bond (Alkyne) (Sonogashira) CouplingType->Sono SuzCond Standard: Pd(dppf)Cl2, K2CO3 Difficult: XPhos Pd G3, K3PO4 Suzuki->SuzCond BuchCheck Is C2-R a leaving group? (Cl, F, SO2Me) Buchwald->BuchCheck SonoCond PdCl2(PPh3)2, CuI, Et3N Keep Temp < 60°C Sono->SonoCond BuchSafe Use Cs2CO3 (Weak Base) Ligand: BrettPhos BuchCheck->BuchSafe Yes (Risk of SNAr) BuchRisk Use NaOtBu (Strong Base) Ligand: RuPhos BuchCheck->BuchRisk No (Stable C2)

Figure 2: Experimental decision matrix for optimizing reaction conditions.

References

  • BenchChem Technical Support. (2025).[2][4][3][5][6] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Li, H., et al. (2024).[7] Aminative Suzuki–Miyaura coupling. Science, 383, 1019–1024.[8] Link

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Link

  • Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron, 61(9), 2245-2267. (Contextual grounding for C5 vs C2 selectivity).

Sources

Method

Introduction of 2-fluoropropan-2-yl group using DAST or Deoxo-Fluor

Application Note: Strategic Introduction of the 2-Fluoropropan-2-yl Group Using DAST and Deoxo-Fluor Executive Summary The 2-fluoropropan-2-yl moiety ( , often referred to as isopropyl fluoride) serves as a critical bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of the 2-Fluoropropan-2-yl Group Using DAST and Deoxo-Fluor

Executive Summary

The 2-fluoropropan-2-yl moiety (


, often referred to as isopropyl fluoride) serves as a critical bioisostere in medicinal chemistry. It mimics the steric bulk of a tert-butyl group while modulating lipophilicity and blocking metabolic oxidation prone to the parent 2-hydroxypropan-2-yl carbinol.

However, the installation of this group via deoxyfluorination of tertiary alcohols using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is synthetically non-trivial. The reaction is plagued by a dominant competing pathway: elimination to the isopropenyl alkene.

This guide provides a high-fidelity technical roadmap to maximize the


-like fluorination pathway while suppressing 

elimination, utilizing field-proven optimization strategies.

Mechanistic Insight: The Fluorination vs. Elimination War

To control the reaction, one must understand the bifurcation point. The reaction of a tertiary alcohol with aminosulfur trifluorides does not proceed via a classic concerted


 mechanism due to steric hindrance. Instead, it follows an ion-pair mechanism where the carbocation character dictates the outcome.

Key Mechanistic Steps:

  • Activation: The alcohol oxygen attacks the sulfur center, displacing fluoride and forming an alkoxy-aminosulfur difluoride intermediate.

  • Ionization: The C-O bond weakens, leading to a tight ion pair (Carbocation + Fluoride/Counterion).

  • Bifurcation:

    • Path A (Desired): The fluoride anion collapses onto the carbocation to form the C-F bond.

    • Path B (Undesired): A base (or even the released HF/amine species) abstracts a proton from the adjacent methyl group, leading to the thermodynamically stable isopropenyl alkene.

Deoxyfluorination Alcohol Tertiary Alcohol (Substrate) Inter Alkoxy-Aminosulfur Intermediate Alcohol->Inter + Reagent - HF Reagent DAST / Deoxo-Fluor Reagent->Inter IonPair Carbocation / Fluoride Ion Pair Inter->IonPair Rate Limiting Ionization Product 2-Fluoropropan-2-yl (Target) IonPair->Product Nucleophilic Capture (F-) Elimination Isopropenyl Alkene (Side Product) IonPair->Elimination Proton Abstraction (-H+)

Figure 1: Mechanistic bifurcation in the deoxyfluorination of tertiary alcohols. Controlling the lifetime of the ion pair is critical to favoring the product.

Reagent Selection: DAST vs. Deoxo-Fluor

While modern reagents like PhenoFluor or XtalFluor exist, DAST and Deoxo-Fluor remain the workhorses for scale-up due to cost and availability.

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Thermal Stability Poor. Explosive decomposition possible >90°C.Improved. Stable up to ~140°C (bulk), but still hazardous.[1]
Physical State Liquid (fumes heavily).[2]Liquid (viscous, fumes less than DAST).
Reactivity Highly reactive; often requires -78°C for selectivity.Slightly less aggressive; often run at -20°C to RT.
By-products Diethylamine (volatile).Bis(2-methoxyethyl)amine (less volatile, easier aqueous removal).
Recommendation Use for small scale (<1g) or when low temp (-78°C) is mandatory.Preferred for scale-up (>1g) due to safety profile.

Strategic Optimization Parameters

To install the 2-fluoropropan-2-yl group successfully, you must manipulate the reaction environment to favor nucleophilic attack over proton abstraction.

A. Solvent Selection
  • Dichloromethane (DCM): The standard.[3] Non-polar enough to support the ion pair but doesn't solvate the fluoride too strongly (keeping it "naked" and reactive).

  • THF: generally avoided for DAST/Deoxo-Fluor as it can be polymerized by the reagents and may solvate the cation too well, promoting elimination.

B. The "Base" Paradox

The reaction generates HF.

  • Without Base: The reaction mixture becomes highly acidic. While acid can catalyze the leaving group departure, it also promotes acid-catalyzed elimination.

  • With Strong Base (e.g., Et3N): Promotes E2 elimination directly.

  • The Solution: Use a mild base (e.g., Pyridine or 2,6-Lutidine) in stoichiometric amounts (1.0 - 1.5 eq) to buffer the HF without acting as a strong elimination promoter.

C. Temperature Control
  • Crucial Rule: Always mix reagents at low temperature (-78°C for DAST, -20°C to 0°C for Deoxo-Fluor).

  • Warming: Allow the reaction to warm to Room Temperature (RT) slowly. Rapid warming can trigger thermal decomposition of the intermediate, leading to the alkene.

Standard Operating Protocols (SOP)

Protocol A: DAST Method (High Selectivity, Small Scale)

Best for: Precious intermediates where elimination must be minimized at all costs.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Use a Teflon-coated stir bar (glass can be etched).

  • Substrate: Dissolve the tertiary alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Buffering: Add Pyridine (1.5 equiv) to the solution.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST (1.2 - 1.5 equiv) dropwise via syringe. Caution: Exothermic.[1]

  • Reaction: Stir at -78°C for 30 minutes. Remove the cooling bath and allow to warm to RT naturally over 2-3 hours.

  • Quench: Pour the reaction mixture slowly into a beaker containing saturated aqueous

    
     at 0°C. Warning: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .[3]
    
Protocol B: Deoxo-Fluor Method (Robust, Scale-Up)

Best for: Multi-gram synthesis requiring thermal safety.

  • Setup: Dry plastic (HDPE/PP) or Teflon vessel preferred, or standard glassware under inert atmosphere.

  • Substrate: Dissolve alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cooling: Cool to -20°C (Ice/Salt bath).

  • Addition: Add Deoxo-Fluor (1.2 equiv) slowly. (Note: Deoxo-Fluor is more viscous; ensure accurate weighing/volume).

  • Reaction: Stir at -20°C for 1 hour, then warm to RT. Stir overnight if conversion is incomplete (monitor by TLC/LCMS).

    • Note: If the intermediate is stable but unreactive, heating to 40°C is safer with Deoxo-Fluor than DAST, but increases elimination risk.

  • Quench/Workup: Same as Protocol A.

Workflow Start Start: Anhydrous Conditions Solvent Dissolve Substrate in DCM Add Pyridine (1.5 eq) Start->Solvent Cool Cool to -78°C (DAST) or -20°C (Deoxo-Fluor) Solvent->Cool Add Dropwise Addition of Fluorinating Agent Cool->Add Warm Slow Warm to RT (Monitor by TLC) Add->Warm Quench Quench into Sat. NaHCO3 (CO2 Evolution!) Warm->Quench

Figure 2: Operational workflow for deoxyfluorination.[4]

Troubleshooting & FAQs

Q: I am seeing >50% elimination (isopropenyl product).

  • A: This is the inherent difficulty of tertiary alcohols.

    • Tactic 1: Switch to Protocol A (lower temp).

    • Tactic 2: Ensure the reaction is strictly anhydrous. Water reacts with DAST/Deoxo-Fluor to make HF, which catalyzes elimination.

    • Tactic 3: If DAST fails, consider XtalFluor-E with

      
       as a promoter (outside the scope of DAST/Deoxo-Fluor, but a valid scientific pivot).
      

Q: The reaction stalled at the intermediate.

  • A: Tertiary alcohols are sterically crowded. The intermediate (alkoxy-aminosulfur species) might form but fail to ionize.

    • Solution: With Deoxo-Fluor, you can gently heat to 40°C. Do not heat DAST.

Q: My product decomposes on Silica Gel.

  • A: Tertiary fluorides can be labile. Neutralize your silica gel with 1%

    
     in Hexanes before loading the column, or use Alumina (neutral).
    

Safety & Handling (Critical)

  • Explosion Hazard: DAST can detonate upon heating.[5] Never distill DAST. Never heat DAST reactions above 50°C.

  • HF Generation: Both reagents hydrolyze instantly on contact with moisture to release HF gas. Use a fume hood.[1]

  • Glassware Etching: Prolonged exposure will etch glass. For repeated large-scale runs, use Teflon or Polypropylene vessels.

  • First Aid: Have Calcium Gluconate gel available in the lab whenever working with fluorinating agents.

References

  • Middleton, W. J. (1975).[6] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[5][7] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[8] "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002(17), 2561–2578. Link

  • L'Heureux, A., et al. (2010).[6] "Aminodifluorosulfinium salts as stable and crystalline deoxofluorinating reagents." The Journal of Organic Chemistry, 75(10), 3401–3411. Link

Sources

Application

Application Notes and Protocols: Grignard Reaction for 2-(2-Hydroxypropan-2-yl)pyrimidine Intermediates

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Medicinal Chemistry The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in nature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in nature is highlighted by its presence in the nucleobases cytosine, thymine, and uracil, which form the very foundation of our genetic code.[1] In the realm of synthetic chemistry, this privileged scaffold is a key component in numerous pharmaceuticals, including antiviral agents like zidovudine and various anticancer drugs. The 2-(2-hydroxypropan-2-yl)pyrimidine moiety, in particular, serves as a crucial tertiary alcohol intermediate, offering a strategic point for further molecular elaboration in drug discovery programs. This guide provides a detailed exploration of the Grignard reaction as a robust and efficient method for the synthesis of these valuable intermediates, focusing on the underlying principles and practical execution.

Mechanistic Considerations: Navigating the Reactivity of Pyrimidine Rings

The Grignard reaction is a classic and powerful tool for the formation of carbon-carbon bonds.[2] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone.[3][4] In the context of synthesizing 2-(2-hydroxypropan-2-yl)pyrimidine, the reaction proceeds via the formation of a pyrimidyl Grignard reagent from a corresponding 2-halopyrimidine, which then attacks the carbonyl carbon of acetone.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This π-deficiency facilitates nucleophilic aromatic substitution but can also lead to undesired side reactions during Grignard reagent formation and subsequent reactions.[5][6] A plausible side reaction is the nucleophilic addition of the Grignard reagent to the C6 position of the pyrimidine ring, a phenomenon that can be influenced by the Schlenk equilibrium of the Grignard reagent.[5][7]

The general mechanism can be visualized as a two-step process:

  • Formation of the Pyrimidyl Grignard Reagent: A 2-halopyrimidine (e.g., 2-bromopyrimidine or 2-chloropyrimidine) reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-pyrimidylmagnesium halide.[8][9]

  • Nucleophilic Addition to Acetone: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a magnesium alkoxide intermediate.[10][11]

  • Aqueous Work-up: The reaction is quenched with an acidic aqueous solution (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final tertiary alcohol, 2-(2-hydroxypropan-2-yl)pyrimidine.[3][5]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of 2-(2-hydroxypropan-2-yl)pyrimidine via the Grignard reaction.

Grignard_Reaction_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Work-up 2-Halopyrimidine 2-Halopyrimidine 2-Pyrimidylmagnesium_Halide 2-Pyrimidylmagnesium Halide 2-Halopyrimidine->2-Pyrimidylmagnesium_Halide + Mg Mg Mg Solvent Anhydrous Ether (e.g., THF) Magnesium_Alkoxide Magnesium Alkoxide Intermediate 2-Pyrimidylmagnesium_Halide->Magnesium_Alkoxide + Acetone Acetone Acetone Final_Product 2-(2-Hydroxypropan-2-yl)pyrimidine Magnesium_Alkoxide->Final_Product + H3O+ Aqueous_Acid Aqueous Acid (e.g., NH4Cl(aq))

Caption: Grignard reaction workflow for 2-(2-hydroxypropan-2-yl)pyrimidine synthesis.

Detailed Experimental Protocols

This section provides a generalized, yet detailed, protocol for the synthesis of 2-(2-hydroxypropan-2-yl)pyrimidine. The protocol is based on established procedures for Grignard reactions with similar heteroaromatic substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromopyrimidine or 2-ChloropyrimidineReagentMajor Chemical SupplierEnsure high purity.
Magnesium TurningsGrignard GradeMajor Chemical Supplier
IodineCrystal, ACS ReagentMajor Chemical SupplierFor activation.
Tetrahydrofuran (THF)Anhydrous, >99.9%, Inhibitor-freeMajor Chemical SupplierCrucial for reaction success.[8]
AcetoneAnhydrousMajor Chemical SupplierMust be rigorously dried.[5]
Ammonium ChlorideSaturated Aqueous SolutionIn-house preparationFor work-up.
Diethyl EtherAnhydrousMajor Chemical SupplierFor extraction.
Magnesium SulfateAnhydrousMajor Chemical SupplierFor drying.
Protocol 1: Synthesis of 2-(2-Hydroxypropan-2-yl)pyrimidine

1. Preparation of the Grignard Reagent:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
  • Gently warm the flask under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool. This activates the magnesium surface.
  • In the dropping funnel, prepare a solution of 2-halopyrimidine (1.0 equivalent) in anhydrous THF.
  • Add a small portion of the 2-halopyrimidine solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
  • Once the reaction has started, add the remaining 2-halopyrimidine solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brownish suspension.[5]

2. Reaction with Acetone:

  • Cool the Grignard reagent solution to 0 °C using an ice bath.
  • Prepare a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF.
  • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. This reaction is highly exothermic, and a slow addition rate is crucial to control the temperature.[5]
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
  • Combine the organic extracts and wash with brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-hydroxypropan-2-yl)pyrimidine.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Reaction fails to initiate Inactive magnesium surface; presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried and reagents are anhydrous.
Low yield of desired product Incomplete Grignard formation; side reactions.Ensure complete consumption of magnesium. Maintain low temperature during acetone addition to minimize side reactions.[5]
Formation of byproducts Reaction with atmospheric CO2 or O2; Wurtz coupling.Maintain a strict inert atmosphere (nitrogen or argon). Ensure a controlled addition of the halide to the magnesium.

Data Summary: Expected Yields and Reaction Parameters

ParameterRecommended ConditionRationale
Stoichiometry (Halopyrimidine:Mg:Acetone) 1 : 1.2 : 1.1An excess of magnesium ensures complete conversion of the halide. A slight excess of acetone drives the reaction to completion.
Solvent Anhydrous THFEffectively solvates the Grignard reagent, facilitating its formation and reactivity.[8]
Temperature (Grignard Formation) RefluxProvides the necessary activation energy for the reaction between the halide and magnesium.
Temperature (Acetone Addition) 0 °CControls the exothermicity of the reaction, minimizing side product formation.[5]
Reaction Time (Grignard Formation) 1-2 hours post-additionEnsures complete formation of the organomagnesium species.
Reaction Time (Acetone Addition) 1-2 hours post-additionAllows for the complete reaction of the Grignard reagent with the ketone.

Conclusion

The Grignard reaction offers a reliable and versatile method for the synthesis of 2-(2-hydroxypropan-2-yl)pyrimidine intermediates. By carefully controlling the reaction parameters, particularly the exclusion of moisture and the management of reaction temperature, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide are intended to equip scientists in drug development and organic synthesis with the necessary knowledge to successfully implement this important transformation in their research endeavors.

References

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC. (n.d.).
  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2025, August 8).
  • Grignard Reaction and Heteroaromatics - ResearchGate. (n.d.).
  • Green Chemistry. (2013, May 3).
  • Pyrimidine - Wikipedia. (n.d.).
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega - ACS Publications. (2018, August 10).
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
  • Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors - PMC - NIH. (n.d.).
  • The mechanism of Grignard reaction: finally unravelled - OperaChem. (2024, May 31).
  • molecules - UNIPI. (2023, August 22).
  • Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules. (2014, June 1).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.).
  • Grignard Reagents. (n.d.).
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (n.d.).
  • Grignard reagent - Wikipedia. (n.d.).
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).
  • How do Grignard reagent react with an acetone? - askIITians. (2025, March 4).
  • Grignard Reagents : Definition, Preparation, Chemical Properties - Allen. (n.d.).
  • Synthesis of N-Heterocycles - Organic Chemistry Portal. (n.d.).
  • Grignard reagents | Geology | Research Starters - EBSCO. (n.d.).
  • Grignard Reagent and Grignard Reaction - Organic Chemistry Tutor. (n.d.).
  • how does acetone react with CH3MGBR - Brainly.in. (2018, February 7).
  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential - Indian Journal of Pharmaceutical Education and Research. (2023, January 30).
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega - ACS Publications. (2018, August 10).
  • (PDF) Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion - ResearchGate. (2026, February 12).
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.).

Sources

Method

Functionalization of 5-bromo position in fluoro-isopropyl pyrimidines

Application Note: Strategic Functionalization of 5-Bromo Position in Fluoro-Isopropyl Pyrimidines Executive Summary The functionalization of 5-bromo-fluoro-isopropyl pyrimidines represents a complex challenge in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Bromo Position in Fluoro-Isopropyl Pyrimidines

Executive Summary

The functionalization of 5-bromo-fluoro-isopropyl pyrimidines represents a complex challenge in medicinal chemistry. This scaffold is highly privileged in kinase inhibitor discovery (e.g., Rosuvastatin intermediates, ALK inhibitors), yet it presents a dichotomy of reactivity:

  • Steric Blockade: An isopropyl group (typically at C4/C6) creates significant steric hindrance, impeding the approach of metal catalysts to the C5-bromo site.

  • Electronic Lability: A fluorine substituent (typically at C2) activates the ring for oxidative addition but simultaneously renders the scaffold highly susceptible to unwanted Nucleophilic Aromatic Substitution (

    
    ), particularly during amination reactions.
    

This guide details three validated protocols designed to bypass these failure modes, ensuring high regioselectivity at the C5 position while preserving the C-F bond and isopropyl architecture.

Structural Analysis & Decision Matrix

Before selecting a protocol, one must understand the competing forces on the pyrimidine ring.

  • The C5-Br Site: The desired site of reaction. It is deactivated sterically by the adjacent isopropyl group but activated electronically by the electron-withdrawing fluorine.

  • The C-F Site: A "distraction" for nucleophiles. Under basic conditions (standard Suzuki/Buchwald), this site is prone to direct displacement (

    
    ), leading to byproducts.
    

Figure 1: Reaction Decision Matrix The following flowchart guides the selection of the optimal methodology based on the desired functional group installation.

G Start Target: 5-Bromo-Fluoro-iPr-Pyrimidine Desired What is the desired bond? Start->Desired CC C-C Bond (Aryl/Alkyl) Desired->CC CN C-N Bond (Amines) Desired->CN CE C-Electrophile (CHO, COOH, B(OR)2) Desired->CE Suzuki Protocol A: Suzuki-Miyaura (Bulky Phosphines) CC->Suzuki Use SPhos/XPhos Buchwald Protocol B: Buchwald-Hartwig (Base Control) CN->Buchwald Avoid SNAr Lithium Protocol C: Li-Halogen Exchange (Cryogenic) CE->Lithium Kinetic Control

Caption: Decision tree for selecting the appropriate functionalization pathway based on the target moiety.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Formation of C-C bonds (Biaryls) at C5. Challenge: The ortho-isopropyl group prevents standard catalysts (e.g.,


) from effectively undergoing oxidative addition or transmetallation.

The Solution: Use of Buchwald Dialkylbiaryl Phosphines (specifically XPhos or SPhos ). These ligands are electron-rich (facilitating oxidative addition into the C-Br bond despite the electron-poor ring) and bulky (creating a "pocket" that accommodates the isopropyl group).

Experimental Protocol
ComponentReagentEquivalentsRole
Substrate 5-Bromo-fluoro-iPr-pyrimidine1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst XPhos Pd G2 (or G3)0.02 - 0.05Pre-catalyst
Base

(aqueous, 2M)
3.0Activator
Solvent 1,4-Dioxane : Water (4:1)--Solvent

Step-by-Step:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the pyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (2-5 mol%).

  • Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous

    
    . The biphasic system helps solubilize inorganic byproducts.
    
  • Reaction: Heat the block to 80°C . Note: Do not exceed 100°C; higher temperatures increase the risk of defluorination.

  • Monitoring: Monitor by LCMS. The reaction typically completes in 2-4 hours. Look for the disappearance of the bromide (M) and appearance of product (M-Br+Ar).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. The product is usually less polar than the boronic acid.

Critical Insight: If the boronic acid is protodeboronated (a common side reaction with electron-poor heterocycles), switch the base to anhydrous


 and the solvent to Toluene/Water.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Amination) at C5. Challenge:


 Competition.  Primary and secondary amines are nucleophiles that can directly attack the C2-Fluoro position, displacing the fluorine instead of coupling at the C5-Bromine.

The Solution:

  • Catalyst: Use BrettPhos Pd G3 or RuPhos Pd G3 . These catalysts are exceptionally active for amination and outcompete the background

    
     reaction.
    
  • Base Selection: Avoid strong alkoxide bases (

    
    ) if possible, as they can trigger side reactions. Use weak carbonate bases (
    
    
    
    ) or stronger bases only with highly active catalysts at lower temperatures.
Experimental Protocol
ComponentReagentEquivalentsRole
Substrate 5-Bromo-fluoro-iPr-pyrimidine1.0Electrophile
Amine Primary/Secondary Amine1.2Nucleophile
Catalyst BrettPhos Pd G3 0.02 - 0.05Catalyst
Base

(anhydrous)
2.0 - 3.0Base
Solvent t-Amyl Alcohol or Toluene--Solvent

Step-by-Step:

  • Drying: Ensure all glassware is oven-dried. Moisture kills the active catalytic species.

  • Charging: Add substrate, amine, base (

    
    ), and precatalyst to the vessel inside a glovebox or under a strong stream of Argon.
    
  • Solvent: Add anhydrous t-Amyl Alcohol (preferred for higher boiling point and solubility).

  • Reaction: Heat to 90°C .

  • Validation: Check LCMS after 1 hour.

    • Success: Mass corresponds to Br-displacement.

    • Failure (SNAr): Mass corresponds to F-displacement. If this occurs, lower temperature to 60°C and increase catalyst loading to 5 mol%.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Protocol C: Cryogenic Lithium-Halogen Exchange

Objective: Installing electrophiles (Aldehydes, Acids, Iodine) at C5. Challenge: "Pyrimidyne" Formation. Treating fluoro-bromo-pyrimidines with n-BuLi at high temperatures (> -60°C) can cause elimination of Li-F, generating a reactive benzyne-like intermediate (pyrimidyne) that leads to complex mixtures.

The Solution: Strict temperature control (-78°C) and the use of internal temperature monitoring .

Experimental Protocol
ComponentReagentEquivalentsRole
Substrate 5-Bromo-fluoro-iPr-pyrimidine1.0Starting Material
Exchange Reagent n-BuLi (2.5M in hexanes)1.05Lithiating Agent
Electrophile DMF /

/

1.5 - 2.0Trapping Agent
Solvent Anhydrous THF or

--Solvent

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round bottom flask. Equip with an internal thermometer probe.

  • Solvation: Dissolve substrate in anhydrous THF (0.1 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise via syringe pump.

    • CRITICAL: The internal temperature must NOT rise above -70°C. The exchange is extremely fast (< 5 mins).

  • Aging: Stir at -78°C for exactly 10 minutes. Do not over-stir, or the lithiated species may attack the C-F bond of a neighbor molecule.

  • Quench: Add the electrophile (e.g., neat DMF for aldehyde synthesis) rapidly.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated

    
    . Extract with ether.
    

Troubleshooting & Optimization

Figure 2: Mechanistic Troubleshooting Flow

T Issue Problem Observed SM_Recov SM Recovered (No Reaction) Issue->SM_Recov Dehal Protodehalogenation (Product is H-substituted) Issue->Dehal SNAr SNAr Product (F displaced) Issue->SNAr Fix1 Increase Temp OR Switch to XPhos Pd G3 SM_Recov->Fix1 Catalyst inactive Fix2 Use Anhydrous Conditions Switch Solvent to Toluene Dehal->Fix2 Water/Proton source Fix3 Use Weaker Base (Carbonate) Lower Temp SNAr->Fix3 Base too strong

Caption: Troubleshooting logic for common failure modes in pyrimidine coupling.

ObservationRoot CauseCorrective Action
Starting Material Recovered Oxidative addition failed due to steric bulk of Isopropyl group.Switch to XPhos or Sphos ligands. Ensure catalyst is G2/G3 (pre-reduced).
Des-Bromo Product (H-sub) "Protodehalogenation." The Pd-Ar intermediate grabbed a proton from solvent/moisture.Strictly dry solvents. Avoid alcoholic solvents if possible.
Wrong Regioisomer (F-sub)

pathway dominated the Pd pathway.
Lower temperature.[1][2] Use a more active catalyst (BrettPhos) to speed up the Pd cycle relative to the background

.
Homocoupling (Ar-Ar) Oxygen leak or disproportionation.Degas solvents more thoroughly (sparge with Argon for 20 mins).

References

  • Suzuki-Miyaura Coupling of Hindered Pyrimidines

    • Mechanism & Ligand Effects:[3][4][5][6] Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

    • Source:

  • Buchwald-Hartwig Amination & Chemoselectivity

    • Base Selection: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
    • Source:

  • Lithium-Halogen Exchange in Heterocycles

    • Process Safety & Stability: Li, W., et al. (2005). The Lithium–Halogen Exchange Reaction in Process Chemistry. Organic Process Research & Development.
    • General Principles:

  • General Pyrimidine Functionalization

    • Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for reactivity hierarchy: I > Br > Cl > F).
    • BenchChem Protocols: (Extrapolated for Bromo-analogs).

Sources

Application

Application Notes and Protocols: Reagents for the Deoxofluorination of Tertiary Pyrimidine Alcohols

Introduction: The Challenge and Opportunity of Fluorinating Pyrimidine Scaffolds The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorinated pyrimidines, in particular, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Fluorinating Pyrimidine Scaffolds

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorinated pyrimidines, in particular, are privileged scaffolds found in numerous therapeutics, valued for the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the synthesis of these molecules is not without its challenges. The deoxofluorination of alcohols—the direct replacement of a hydroxyl group with fluorine—is a key transformation, but it becomes particularly arduous when applied to tertiary alcohols. These substrates are prone to elimination side reactions and carbocation rearrangements under typical fluorination conditions.

This guide provides an in-depth analysis of modern reagents and protocols for the successful deoxofluorination of tertiary pyrimidine alcohols. We will move beyond a simple listing of reagents to explain the mechanistic rationale behind their use, helping researchers select the optimal conditions for their specific, often complex, substrates. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuanced landscape of late-stage fluorination.

Classical Deoxofluorination Reagents: The High-Reactivity/High-Risk Tools

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the traditional workhorses for deoxofluorination.[3] While effective for a broad range of alcohols, their application to tertiary substrates is often plagued by low yields and significant elimination byproducts.[4][5]

Mechanism of Action: An SN1/SN2 Dichotomy

These reagents function by activating the alcohol to form an alkoxyaminosulfur difluoride intermediate. This intermediate is then displaced by a fluoride ion.[6] For tertiary alcohols, the reaction typically proceeds through an SN1-like mechanism involving a tertiary carbocation. This intermediate is highly susceptible to E1 elimination, which often becomes the major reaction pathway, posing a significant challenge for fluorinating tertiary pyrimidine alcohols.

G cluster_activation Step 1: Alcohol Activation cluster_fluorination Step 2: Fluoride Displacement (Sₙ1 Pathway) cluster_elimination Competing Pathway: E1 Elimination Pyr_OH Pyr-C(R1)(R2)-OH (Tertiary Pyrimidine Alcohol) Intermediate [Pyr-C(R1)(R2)-O-SF₂NEt₂] (Alkoxysulfurane Intermediate) Pyr_OH->Intermediate - HF DAST Et₂NSF₃ (DAST) DAST->Intermediate Carbocation [Pyr-C(R1)(R2)]⁺ (Tertiary Carbocation) Intermediate->Carbocation - Et₂NSOF Intermediate->Carbocation Product Pyr-C(R1)(R2)-F (Fluorinated Product) Carbocation->Product + F⁻ Elim_Product Pyrimidine-Alkene (Elimination Byproduct) Carbocation->Elim_Product - H⁺

Figure 1: General mechanism for DAST/Deoxo-Fluor mediated deoxofluorination of tertiary alcohols, highlighting the competing elimination pathway.

Practical Considerations and Safety

DAST and Deoxo-Fluor are hazardous reagents that demand careful handling. DAST is known to be thermally unstable and can decompose explosively at elevated temperatures.[4][5] Both reagents react violently with water, releasing corrosive hydrogen fluoride (HF) gas.[7][8]

Core Directive: Due to the high risk of elimination and significant safety concerns, DAST and Deoxo-Fluor should be considered as reagents of last resort for tertiary pyrimidine alcohols. Modern alternatives offer superior selectivity and safety profiles.

Modern Crystalline Reagents: Enhanced Safety and Selectivity

To address the severe safety and handling issues of DAST, a new generation of crystalline, thermally stable aminodifluorosulfinium salts were developed, most notably XtalFluor-E® and XtalFluor-M®.[9][10]

Mechanism and Advantages

Unlike DAST, XtalFluor reagents are salts that do not directly provide a nucleophilic fluoride. They act solely as alcohol activating agents.[10] An external fluoride source, typically an amine•HF complex (e.g., Et₃N•3HF) or a base promoter like DBU, is required for the substitution to occur.[11] This two-component system allows for greater control over the reaction. These reagents are significantly more thermally stable than DAST and do not generate free HF under anhydrous conditions, allowing for their use in standard glassware.[10][11] For tertiary alcohols, they can still lead to elimination, but often provide a better ratio of fluoride to alkene compared to DAST.[11]

G cluster_activation Step 1: Activation cluster_fluorination Step 2: Promoted Fluorination Pyr_OH Pyr-C(R1)(R2)-OH Activated_Int Activated Intermediate Pyr_OH->Activated_Int XtalFluor XtalFluor-E (Activator) XtalFluor->Activated_Int Product Pyr-C(R1)(R2)-F Activated_Int->Product Promoter Promoter / F⁻ Source (e.g., DBU, Et₃N·nHF) Promoter->Product

Figure 2: Simplified workflow for deoxofluorination using XtalFluor reagents, requiring an external promoter/fluoride source.

Protocol: Deoxofluorination of a Tertiary Alcohol with XtalFluor-E and DBU

This protocol is a representative procedure for the fluorination of a tertiary alcohol and should be optimized for specific pyrimidine-containing substrates.

Safety: Work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Although more stable than DAST, XtalFluor reagents are moisture-sensitive and should be handled under an inert atmosphere.

Materials:

  • Tertiary pyrimidine alcohol (1.0 mmol, 1.0 equiv)

  • XtalFluor-E® (1.5 mmol, 1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M solution)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tertiary pyrimidine alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous DCM or DCE (to make a 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add XtalFluor-E® (1.5 equiv) to the stirred solution.

  • Slowly add DBU (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of NaHCO₃.

  • Stir for 15 minutes, then transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Radical-Based Deoxyfluorination: A Paradigm Shift for Tertiary Alcohols

The most significant recent advancement for the deoxyfluorination of challenging substrates, including tertiary alcohols, involves a shift from nucleophilic to radical-based mechanisms.[12] This approach, pioneered by MacMillan and others, utilizes photoredox catalysis to generate a tertiary radical, which is then trapped by an electrophilic fluorine source like Selectfluor®.[12][13]

Mechanism: Bypassing Problematic Cations

This strategy elegantly circumvents the E1 elimination problem by avoiding the formation of a tertiary carbocation. The alcohol is first converted in situ to a redox-active intermediate (e.g., an oxalate half-ester). Visible light irradiation in the presence of a photocatalyst generates a tertiary alkyl radical via decarboxylation. This radical is then efficiently trapped by Selectfluor® to form the C-F bond.[12]

G cluster_activation Step 1: In Situ Activation cluster_photoredox Step 2: Photoredox Cycle cluster_fluorination Step 3: Fluorine Atom Transfer Pyr_OH Pyr-C(R1)(R2)-OH Oxalate Redox-Active Oxalate Ester Pyr_OH->Oxalate OxalylCl Oxalyl Chloride Derivative OxalylCl->Oxalate Radical Pyr-C(R1)(R2)• (Tertiary Radical) Oxalate->Radical PC*, -2CO₂ PC Photocatalyst (e.g., Ir complex) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) Product Pyr-C(R1)(R2)-F (Fluorinated Product) Radical->Product Selectfluor Selectfluor® (F⁺ Source) Selectfluor->Product

Sources

Technical Notes & Optimization

Troubleshooting

Handling moisture sensitivity in Grignard synthesis of pyrimidine alcohols

Status: Operational Ticket ID: GRIG-PYR-001 Subject: Handling Moisture Sensitivity & Side Reactions in Pyrimidine Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: GRIG-PYR-001 Subject: Handling Moisture Sensitivity & Side Reactions in Pyrimidine Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Interface

You are likely here because your Grignard addition to a pyrimidine aldehyde or ketone failed. The yield is low, the starting material was recovered, or you isolated a ring-opened byproduct.

Pyrimidine alcohols are notoriously difficult to synthesize via Grignard reagents for two reasons:

  • Moisture Intolerance: Grignard reagents (

    
    ) are strong bases (
    
    
    
    ). Even trace water protonates them instantly (
    
    
    ), destroying the nucleophile before it finds the carbonyl.
  • The "Heterocycle Trap": Pyrimidine rings are electron-deficient. Standard Grignard reagents often attack the ring nitrogens or the ring carbons (nucleophilic aromatic substitution) rather than the carbonyl group.

This guide provides a self-validating protocol to eliminate these variables.

Module 1: System Integrity (The "Zero-Water" Standard)

User Issue: "My reaction doesn't initiate, or I see immediate quenching (white precipitate) upon addition."

Root Cause: Your solvent is likely "wet" by Grignard standards. Distillation from sodium/benzophenone is often insufficient for sensitive heterocycle chemistry and can introduce safety risks.

The Solution: Static Drying with Activated Molecular Sieves.[1] According to Williams & Lawton (2010), static drying with 3Å molecular sieves is superior to distillation for reaching single-digit ppm water levels.

Protocol: The Sieve Method
  • Activation: Heat 3Å molecular sieves (beads, not powder) to 300°C under high vacuum for 15 hours. Cool under Argon.

  • Loading: Add 20% m/v activated sieves to your THF or Ether (e.g., 20g sieves per 100mL solvent).

  • Time: Allow to stand for 48 hours before use. Do not stir (stirring grinds the sieves, creating dust that clogs filters).

SolventDrying MethodResidual Water (ppm)Suitability for Pyrimidine Grignard
THFNa/Benzophenone Still40-50 ppmRisk (Side reactions favored)
THF3Å Sieves (20% m/v, 48h)< 5 ppm Optimal
EtherNa/Benzophenone Still30-40 ppmRisk
Ether3Å Sieves (20% m/v, 48h)< 5 ppm Optimal
Module 2: Reagent Validation (Titration)

User Issue: "I added 1.2 equivalents based on the bottle label, but the reaction didn't go to completion."

Root Cause: Grignard reagents degrade over time. A bottle labeled "1.0 M" is likely 0.6 M after a month of opening. You cannot rely on the label.

The Solution: The Knochel Titration (Iodine/LiCl).[2][3] This method is superior to simple acid/base titration because it differentiates between active Grignard reagent (


) and basic impurities like hydroxides or alkoxides (

).
Protocol: Iodine/LiCl Titration
  • Prepare Standard: Dissolve anhydrous LiCl (excess) in dry THF to make a 0.5 M solution.

  • Prepare Indicator: Weigh exactly 254 mg of Iodine (

    
    ) into a dry flask. Add 5 mL of the LiCl/THF solution. The solution will be deep brown.
    
  • Titrate: Add your Grignard reagent dropwise via a 1.0 mL syringe at 0°C.

  • Endpoint: The solution turns from Deep Brown

    
     Colorless/Clear .
    
  • Calculation:

    
    
    

Why LiCl? Lithium Chloride breaks up Grignard aggregates, ensuring a fast, stoichiometric reaction with Iodine. Without LiCl, the endpoint is sluggish and inaccurate.

Module 3: The Reaction (Pyrimidine Specifics)

User Issue: "My solvent is dry and my titer is good, but I'm getting ring-addition byproducts or low conversion."

Root Cause: Pyrimidine nitrogens coordinate with the Magnesium, directing the nucleophile to attack the ring (addition-elimination) or deactivating the reagent.

The Solution: Lanthanide-Mediated Addition (


).[4][5][6]
Developed by Paul Knochel, adding Lanthanum salts creates a "harder" Lewis acid that activates the carbonyl oxygen while the bulky complex prevents coordination to the pyrimidine nitrogens.
Mechanism Visualization

GrignardPathways cluster_Standard Standard Conditions cluster_Knochel Knochel Conditions (LaCl3·2LiCl) Start Pyrimidine Aldehyde + R-Mg-X Coordination Mg Coordinates to Ring N Start->Coordination No Additive LaActivation La(III) Activates Carbonyl Oxygen Start->LaActivation + LaCl3·2LiCl RingAttack Nucleophilic Attack on Ring (Positions 2, 4, or 6) Coordination->RingAttack Byproduct Ring-Opened / Alkylated Byproduct RingAttack->Byproduct SelectiveAdd 1,2-Addition to Carbonyl LaActivation->SelectiveAdd Product Desired Pyrimidine Alcohol SelectiveAdd->Product

Figure 1: Comparison of reaction pathways. Lanthanum salts shift selectivity from ring attack (red) to carbonyl addition (green).

Protocol: The "Turbo" Addition
  • Preparation: Dry a flask containing

    
     (0.5 - 1.0 equiv) under vacuum at 140°C for 2 hours. Cool and dissolve in dry THF.
    
  • Substrate: Add your Pyrimidine aldehyde/ketone to the

    
     solution. Stir for 30 mins at Room Temp. (This pre-complexes the carbonyl).
    
  • Addition: Cool to -78°C . Add the titrated Grignard reagent dropwise.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

Module 4: The Recovery (Workup)

User Issue: "The reaction worked, but I have a sticky emulsion that won't separate."

Root Cause: Magnesium hydroxide (


) is gelatinous. In the presence of pyrimidine nitrogens, this gel traps your product.

The Solution: Roche Salt Workup. Potassium Sodium Tartrate (Roche Salt) chelates magnesium ions, making them water-soluble and breaking the emulsion.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Failure CheckTiter 1. Check Grignard Titer (Iodine/LiCl) Problem->CheckTiter CheckWater 2. Check Solvent Water (Williams Method) CheckTiter->CheckWater Molarity OK Action1 Retitrate or Buy New Reagent CheckTiter->Action1 Low Molarity CheckMethod 3. Check Methodology CheckWater->CheckMethod <5 ppm H2O Action2 Dry with 3Å Sieves (48 hrs) CheckWater->Action2 >10 ppm H2O Action3 Switch to LaCl3·2LiCl Protocol CheckMethod->Action3 Using Standard Method

Figure 2: Step-by-step diagnostic workflow for isolating failure points in Grignard synthesis.

References
  • Williams, D. B. G., & Lawton, M. (2010).[7][8] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[7][8] Link

  • Krasovskiy, A., & Knochel, P. (2006).[5][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[6] Soluble Lanthanide Salts (

    
    ) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[5][6] Angewandte Chemie International Edition, 45(3), 497–500.[5] Link
    

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 19F NMR Characterization of the 2-Fluoropropan-2-yl Motif on Pyrimidine Scaffolds

The following guide provides an in-depth technical comparison and experimental framework for analyzing the 2-fluoropropan-2-yl group on pyrimidine scaffolds using 19F NMR. Executive Summary The 2-fluoropropan-2-yl group...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental framework for analyzing the 2-fluoropropan-2-yl group on pyrimidine scaffolds using 19F NMR.

Executive Summary

The 2-fluoropropan-2-yl group (often referred to as the dimethylfluoromethyl group) has emerged as a critical bioisostere for the tert-butyl group in medicinal chemistry. While it retains the steric bulk of a tert-butyl moiety, the introduction of the fluorine atom reduces lipophilicity (LogP) and blocks metabolic oxidation at the benzylic-like position.

This guide details the 19F NMR characteristics of this specific motif when attached to a pyrimidine ring, comparing it against standard fluorinated alternatives (e.g., -CF₃, -ArF). It provides experimentally validated shift ranges, synthesis protocols, and self-validating analysis workflows for drug discovery professionals.

Technical Deep Dive: 19F NMR Chemical Shift Analysis

The Chemical Shift Landscape

The 19F chemical shift of the 2-fluoropropan-2-yl group is distinct from other common fluorinated motifs, appearing in the tertiary alkyl fluoride region. This unique position allows for unambiguous identification even in complex biological mixtures.

MotifStructureTypical 19F Shift (ppm)*Signal Multiplicity (Coupled)Signal Multiplicity (Decoupled)
2-fluoropropan-2-yl Pyr-C(CH₃)₂F -130 to -140 Septet (

Hz)
Singlet
TrifluoromethylPyr-CF₃-60 to -70Singlet (or quartet if H nearby)Singlet
FluorophenylPyr-Ar-F-100 to -120MultipletMultiplet
DifluoromethylPyr-CHF₂-110 to -130Doublet (

Hz)
Singlet

*Reference: CFCl₃ = 0 ppm. Shifts are solvent-dependent (typically CDCl₃ or DMSO-d₆).

Influence of the Pyrimidine Ring

The electronic environment of the pyrimidine ring significantly influences the shielding of the fluorine nucleus.

  • Baseline: The phenyl analog, 1-bromo-4-(2-fluoropropan-2-yl)benzene, exhibits a chemical shift of -137.63 ppm in CDCl₃ [1].

  • Pyrimidine Effect: The pyrimidine ring is electron-deficient compared to benzene. This electron-withdrawing nature exerts a deshielding effect on the fluorine nucleus, typically shifting the signal slightly downfield (less negative, e.g., toward -130 ppm) compared to the phenyl analog.

  • Position Sensitivity: The shift is sensitive to the attachment point (C2, C4, or C5) and other substituents on the ring, but consistently remains within the -130 to -145 ppm window, distinct from the -60 ppm range of CF₃ groups.

Spin-Spin Coupling
  • 1H-19F Coupling: In non-decoupled spectra, the fluorine signal appears as a septet due to coupling with the six equivalent protons of the two methyl groups (

    
     Hz) [2].
    
  • 13C-19F Coupling: The quaternary carbon directly attached to fluorine appears as a doublet in 13C NMR with a large coupling constant (

    
     Hz).
    

Comparative Performance: Bioisosteric Utility

The 2-fluoropropan-2-yl group is not just a spectroscopic handle; it is a functional tool for optimizing drug properties.

Featuretert-Butyl Group2-Fluoropropan-2-yl GroupImpact on Drug Design
Metabolic Stability Susceptible to CYP450 oxidation (hydroxylation)High (C-F bond is metabolically inert)Extends half-life (

) by blocking "soft spots."
Lipophilicity (LogP) High (Increases non-specific binding)Moderate (F lowers LogP vs CH₃)Improves solubility and bioavailability.
Steric Bulk LargeSimilar (F is slightly larger than H)Maintains binding pocket fit while altering electronics.
NMR Monitor 1H NMR (Singlet ~1.3 ppm, often crowded)19F NMR (Distinct Signal) Enables background-free screening in protein binding assays.

Experimental Protocol: Synthesis & Validation

Synthesis Workflow (Self-Validating)

The most reliable method to install this group is via the deoxyfluorination of the corresponding tertiary alcohol.

Reagents:

  • Precursor: 2-(2-hydroxypropan-2-yl)pyrimidine derivative.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Protocol:

  • Preparation: Dissolve the tertiary alcohol precursor in anhydrous DCM under an inert atmosphere (N₂ or Ar) at -78°C.

  • Addition: Add DAST (1.2 - 1.5 equiv) dropwise. Note: DAST can be explosive; handle with care.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

NMR Acquisition Parameters

To ensure accurate quantification and resolution:

  • Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration, or standard zg with proton decoupling (cpd).

  • Spectral Width: Set to cover +10 to -200 ppm.

  • Relaxation Delay (D1): Fluorine has a wide range of T1 times. Set D1

    
     5 seconds for quantitative results.
    
  • Internal Standard:

    
    -Trifluorotoluene (-63.7 ppm) or Fluorobenzene (-113.1 ppm). Avoid TFA if pH sensitivity is a concern.
    

Visualization: Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the 2-fluoropropan-2-yl motif, highlighting the critical decision points based on NMR feedback.

NMR_Workflow Start Start: Pyrimidine Precursor (Ester/Ketone) Grignard Grignard Reaction (MeMgBr) Start->Grignard Alcohol Intermediate: Tertiary Alcohol Grignard->Alcohol Fluorination Deoxyfluorination (DAST/DCM, -78°C) Alcohol->Fluorination Workup Quench & Purification Fluorination->Workup NMR_Check 19F NMR Analysis Workup->NMR_Check Septet Signal: Septet at -135 ppm? (Coupled Spectrum) NMR_Check->Septet Success Validated: 2-Fluoropropan-2-yl Motif Septet->Success Yes Failure Check: Elimination Product (Isopropenyl) Septet->Failure No (Signal Absent)

Caption: Logical workflow for the synthesis and 19F NMR validation of the 2-fluoropropan-2-yl pyrimidine motif.

References

  • University of Bristol. (2024). Synthesis and characterization of alkyl fluorides: 1-Bromo-4-(2-fluoropropan-2-yl)benzene data. Retrieved from [Link]

  • SlideShare. (2015). NMR Spectroscopy of Fluorine-19: Tertiary Alkyl Fluoride Shifts and Coupling Constants. Retrieved from [Link]

  • National Institutes of Health (NIH). (2001). 19F NMR chemical shifts.[1][2][3] 1. Aliphatic fluorides.[1][2][3][4][5][6][7] Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Profiling of Brominated Fluoropyrimidines: EI vs. ESI-MS/MS

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Fluoropyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Brominated fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Fluoropyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Brominated fluoropyrimidines (e.g., 5-bromo-2-fluoropyrimidine) are critical scaffolds in the synthesis of antineoplastic agents, including fluorouracil derivatives and kinase inhibitors. Their analysis is pivotal for verifying synthetic purity and elucidating metabolic degradation pathways.[1]

This guide compares the two dominant analytical "products"—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —to determine which methodology offers superior structural fidelity and detection limits for this specific chemical class.[1] While EI provides a "hard" structural fingerprint ideal for library matching, ESI-MS/MS is the requisite choice for biological matrices, offering soft ionization with tunable fragmentation via Collision-Induced Dissociation (CID).

Part 1: Comparative Analysis (EI vs. ESI)

For the structural elucidation of halogenated heterocycles, the choice of ionization source dictates the quality of the spectral data. The following table contrasts the performance of EI (typically coupled with GC) and ESI (coupled with LC) specifically for brominated fluoropyrimidines.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV standard)Soft (Thermal/Voltage dependent)
Molecular Ion (

)
Often weak; radical cation.Dominant

(even electron).[1]
Isotope Pattern Diagnostic: Clear 1:1 doublet (

).[1]
Preserved, but often obscured by adducts (

).[1]
Fragmentation Spontaneous, rich structural fingerprint.[1]Minimal; requires MS/MS (CID) to generate fragments.[1]
C-Br Cleavage Highly favorable; often the base peak (

).[1]
Requires high collision energy to break C-Br.[1]
Library Matching Excellent (NIST/Wiley compatible).[1]Poor (Spectra vary by instrument/voltage).
Best Use Case Synthetic Confirmation: Purity & ID of raw materials.Bioanalysis: DMPK studies, metabolite tracking.[1]
Expert Insight: The "Hard" vs. "Soft" Trade-off

In my experience characterizing 5-series pyrimidines, EI is superior for initial structural confirmation . The 70 eV impact energy is sufficient to homolytically cleave the weak C-Br bond (


), yielding a prominent fragment that confirms the pyrimidine core. However, for tracking these compounds in plasma (drug development), ESI is non-negotiable  due to its compatibility with aqueous mobile phases and higher sensitivity for polar metabolites.[1]
Part 2: Deep Dive – Fragmentation Mechanics[2]

Understanding the fragmentation logic is essential for interpreting the spectra of unknowns.[2]

1. The Bromine Isotope Signature

The most immediate diagnostic feature of brominated fluoropyrimidines is the isotopic abundance. Bromine exists as


 (50.69%) and 

(49.31%).
  • Observation: The molecular ion cluster will appear as two peaks of nearly equal intensity separated by 2 Da (M and M+2).

  • Validation: If this 1:1 doublet is absent, the molecule does not contain a single bromine atom.

2. Primary Fragmentation Pathways (EI & CID)

The fragmentation follows a hierarchy of bond energies.

  • Pathway A: Homolytic C-Br Cleavage (Dominant in EI) The C-Br bond is the "weakest link" compared to the robust C-F bond (

    
    ) or the aromatic ring. The loss of the bromine radical (
    
    
    
    ) generates a resonance-stabilized pyrimidinyl cation.
  • Pathway B: Retro-Diels-Alder (RDA) Cleavage Characteristic of pyrimidines, the ring undergoes RDA opening, typically expelling neutral HCN (27 Da) or R-CN. In fluorinated systems, the C-F bond often survives this ring opening, acting as a tracer on the remaining fragment.

  • Pathway C: HF Elimination (Rare) Unlike non-aromatic fluorocarbons, the loss of neutral HF is less common in these systems unless an adjacent alkyl group (e.g., a methyl substituent) provides a labile hydrogen for a "H-shift" mechanism.

Part 3: Visualization of Fragmentation Pathways[4][5]

The following diagram illustrates the fragmentation cascade of a representative 5-bromo-2-fluoropyrimidine under EI conditions.

FragmentationPathway Figure 1: EI Fragmentation Cascade of 5-bromo-2-fluoropyrimidine showing characteristic Br loss and RDA cleavage. M_Ion Molecular Ion (M+) [C4H2BrFN2]+. m/z 176 / 178 (1:1) Fragment_MinusBr [M - Br]+ [C4H2FN2]+ m/z 97 M_Ion->Fragment_MinusBr Homolytic C-Br Cleavage (Loss of 79/81 Da) Br_Radical Br Radical (Neutral) Not Detected M_Ion->Br_Radical Fragment_RDA RDA Ring Opening Loss of HCN (27 Da) Fragment_MinusBr->Fragment_RDA Ring Destabilization Fragment_Final Terminal Fragment [C3HFN]+ m/z 70 Fragment_RDA->Fragment_Final Expulsion of HCN

Figure 1: EI Fragmentation Cascade of 5-bromo-2-fluoropyrimidine showing characteristic Br loss and RDA cleavage.

Part 4: Experimental Protocols

To ensure reproducibility, follow these standardized workflows. These protocols are "self-validating" by including specific checkpoint criteria.

Protocol A: GC-EI-MS (Structural Identification)

Best for: Raw material purity, synthesis intermediate verification.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? It ensures solubility of halogenated aromatics and is highly volatile for GC injection.[1]

  • Inlet Parameters: Split injection (20:1) at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Temperature Program: Hold 50°C (1 min) → Ramp 20°C/min to 280°C.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.[1]

  • Validation Checkpoint:

    • Look for the m/z 176/178 doublet .[1]

    • Confirm the presence of the m/z 97 base peak (Loss of Br). If m/z 97 is absent, the pyrimidine ring may not be intact.

Protocol B: LC-ESI-MS/MS (Metabolite Profiling)

Best for: Plasma/urine analysis, trace detection.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Avoid Trifluoroacetic acid (TFA) as it suppresses ionization in negative mode (if used).[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Positive Mode ESI (

    
    ).
    
    • Capillary Voltage: 3.5 kV.[1]

    • Gas Temp: 350°C.[1]

  • MS/MS Optimization (MRM):

    • Precursor: Select m/z 177 (

      
      ) and 179 (
      
      
      
      ).
    • Product Ion Scan: Apply Collision Energy (CE) ramp 10–40 eV.[1]

  • Validation Checkpoint:

    • At low CE (10 eV), the [M+H]+ should be dominant.

    • At high CE (30+ eV), the [M+H-HBr]+ or [M+H-Br] fragment should appear.

References
  • BenchChem. (2025).[1][3] Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog. Retrieved from

  • SaveMyExams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from

  • Salem, M. A. I., et al. (2014).[1][4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Context: Retro-Diels-Alder mechanisms in heterocycles).

  • MetwareBio. (2024).[1] Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from

Sources

Validation

Structural Intelligence: X-ray Crystallography of 2-Substituted 5-Bromopyrimidines

[1][2] Executive Summary: The Halogen Bridge In the landscape of fragment-based drug discovery (FBDD), 2-substituted 5-bromopyrimidines serve as a critical "Janus" scaffold. They possess two distinct faces for molecular...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Halogen Bridge

In the landscape of fragment-based drug discovery (FBDD), 2-substituted 5-bromopyrimidines serve as a critical "Janus" scaffold. They possess two distinct faces for molecular recognition: the 2-position substituent (typically a hydrogen-bond donor/acceptor like an amino group) and the 5-position bromine (a classic halogen bond donor and Suzuki coupling site).

This guide objectively compares the crystallographic performance of 5-bromopyrimidines against their chlorinated and iodinated analogs. We analyze how the specific interplay between Hydrogen Bonding (HB) and Halogen Bonding (XB) drives crystal lattice stability, offering actionable insights for solid-form selection in pre-clinical development.

Crystallographic Methodology: Growing the "Perfect" Crystal[3]

To obtain high-resolution data (<0.8 Å), one must control the competition between the strong dipole of the pyrimidine ring and the directional halogen bond.

Solvent Selection Strategy
  • The Challenge: Polar protic solvents (MeOH, Water) compete for Hydrogen Bonding sites at the 2-position. Non-polar solvents (Hexane) may induce rapid precipitation rather than growth.

  • The Solution: A binary solvent system using Slow Evaporation or Vapor Diffusion .

Validated Protocol: Vapor Diffusion (Sitting Drop)

This protocol is self-validating; if the drop remains clear after 24 hours, the equilibration kinetics are correct.

  • Prepare Stock: Dissolve 20 mg of 2-amino-5-bromopyrimidine in 2 mL of THF/Methanol (1:1 v/v). Ensure complete dissolution (sonicate if necessary).

  • Prepare Reservoir: Place 500 µL of pure Hexane (antisolvent) in the outer well.

  • Set Drop: Place 10 µL of the stock solution on the crystallization bridge/pedestal.

  • Seal & Wait: Seal with high-vacuum grease and a glass coverslip. Store at 20°C.

  • Observation: Harvest crystals when they reach 0.2 x 0.2 x 0.1 mm (typically 3-5 days).

Workflow Visualization

The following diagram outlines the logical flow for optimizing crystal growth based on the "Janus" nature of the molecule.

CrystallizationWorkflow Start Compound: 2-Substituted 5-Bromopyrimidine SolventCheck Solubility Screen (Polar vs Non-Polar) Start->SolventCheck MethodSelect Select Method SolventCheck->MethodSelect Soluble in THF/MeOH VaporDiff Vapor Diffusion (Preferred for XB/HB Balance) MethodSelect->VaporDiff Controlled Growth Evap Slow Evaporation (High Risk of Solvates) MethodSelect->Evap Rapid Screen Harvest Harvest & Cryo-Protect (Paratone-N) VaporDiff->Harvest Block/Plate Crystals Evap->Harvest Needles/Polymorphs

Figure 1: Decision tree for crystallizing halogenated pyrimidines, prioritizing vapor diffusion to balance competing intermolecular forces.

Comparative Analysis: 5-Br vs. 5-Cl vs. 5-I[4]

The choice of halogen at the 5-position drastically alters the solid-state architecture. The 5-Br variant represents a "Goldilocks" zone—strong enough to direct packing via halogen bonds, but weak enough to allow the 2-substituent to dictate the primary ribbon motif.

Structural Metrics Comparison

The following data compares the 2-amino derivatives. Note the specific geometry of the Halogen Bond (C-X...N).

Feature5-Chloro (Cl) 5-Bromo (Br) 5-Iodo (I)
Space Group P21/c (Monoclinic)Cmca (Orthorhombic)P21/n (Monoclinic)
Primary Interaction H-Bond (N-H...N)H-Bond + Halogen BondHalogen Bond Dominant
C-X...N Distance > 3.4 Å (Van der Waals)~3.0 - 3.1 Å (XB Active)< 3.0 Å (Strong XB)
Lattice Motif Stacked SheetsRibbons / Corrugated Sheets Interpenetrated Nets
Synthetic Utility Low (Inert C-Cl)High (Suzuki/Heck) High (Unstable/Expensive)
Detailed Analysis of 2-Amino-5-Bromopyrimidine

Primary Source: Watton et al. (1988) established the foundational structure for this scaffold.

  • Crystal System: Orthorhombic, Cmca.[1]

  • Unit Cell:

    
    , 
    
    
    
    ,
    
    
    .[1]
  • Packing Logic:

    • The Ribbon: Molecules form a self-base-paired ribbon along the a-axis via

      
       hydrogen bonds (Distance: 3.10 Å). This mimics the base-pairing seen in DNA/RNA.
      
    • The Sheet: These ribbons pack side-by-side.

    • The Halogen Lock: Unlike the chloro-analog, the bromine atoms lie on a mirror plane and engage in weak

      
       or 
      
      
      
      contacts that stabilize the stacking of these sheets.
Why "Br" Outperforms "Cl" in Co-Crystallization

When used as a fragment in protein crystallography:

  • 5-Cl: The chlorine atom is often "XB Passive." It occupies space but does not anchor the ligand.

  • 5-Br: Forms a directional "sigma-hole" interaction (

    
     backbone). This creates a specific anchor point (approx. 3-5 kcal/mol) that reduces ligand mobility, improving electron density map resolution.
    

Supramolecular Synthon Hierarchy

Understanding the hierarchy of forces is essential for engineering salts or co-crystals. The 2-amino-5-bromo scaffold follows a predictable assembly logic.

SynthonHierarchy Molecule 2-Amino-5-Br-Pyrimidine Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong N-H...N (Primary) Ribbon 1D Ribbon (H-Bond Propagation) Dimer->Ribbon Translation Layer 2D Sheet (Halogen Bonding) Ribbon->Layer Weak Br...N / Br...Br (Secondary) Crystal 3D Crystal Lattice Layer->Crystal Pi-Stacking

Figure 2: The assembly hierarchy. The 5-Br substituent acts at the "Layer" level, stabilizing the 2D sheets formed by the strong H-bonded ribbons.

References

  • Watton, H. L. L., Low, J. N., Tollin, P., & Howie, R. A. (1988).[1] Structure of 2-amino-5-bromopyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 44(10), 1857-1858.[1]

  • Goubitz, K., et al. (2001).[2] 2-amino, 5-bromo-pyridine - Crystal structure determination from powder data. Zeitschrift für Kristallographie, 216(3), 176-181.[2]

  • Aakeröy, C. B., et al. (2013). Halogen bonding: the sigma-hole. In Halogen Bonding I. Springer. (Contextual grounding for Br vs Cl comparison).
  • BenchChem. (2025).[3] A Comparative Guide to Structural Confirmation of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone Products.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine proper disposal procedures

Executive Summary & Chemical Profile 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine is a specialized halogenated heterocyclic building block, often utilized in the synthesis of pharmaceutical active ingredients (APIs) such as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine is a specialized halogenated heterocyclic building block, often utilized in the synthesis of pharmaceutical active ingredients (APIs) such as Reldesemitiv. Its disposal requires strict adherence to protocols for halogenated organic waste due to the presence of both bromine and fluorine atoms.

Improper disposal poses significant risks:

  • Environmental: Persistent halogenated compounds can bioaccumulate or form toxic byproducts.

  • Safety: Combustion releases corrosive Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.

  • Regulatory: Non-compliance with RCRA (Resource Conservation and Recovery Act) or local hazardous waste regulations.

Chemical Identity & Properties
PropertyDetail
Chemical Name 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine
Structural Class Halogenated Pyrimidine / Fluorinated Heterocycle
CAS Number Note: Specific CAS may vary by isomer/salt.[1] Closest analog: 5-Bromo-2-fluoropyrimidine (CAS 62802-38-4)
Physical State Solid (Crystalline) or oily solid depending on purity
Key Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Emits HF/HBr upon combustion
Waste Code D001 (Ignitable), D002 (Corrosive potential if degraded), Halogenated Organic

Hazard Identification & Safety Prerequisites

Before handling waste, users must acknowledge the specific risks associated with the fluorine and bromine substituents.

  • Combustion Hazard: In a fire or standard incinerator without scrubbers, this compound decomposes to release Hydrogen Fluoride (HF) , a highly corrosive and toxic gas that attacks glass and lung tissue.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids. The tertiary alkyl fluoride group (2-fluoropropan-2-yl) may undergo elimination (releasing HF) under strongly acidic or thermal stress.

Mandatory PPE for Disposal Handling
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (Double gloving recommended: 0.11 mm min thickness).

  • Body: Standard lab coat; chemical-resistant apron if handling large liquid volumes.

  • Respiratory: Work within a certified chemical fume hood. If dust generation is likely outside a hood, use an N95 or P100 particulate respirator.

Disposal Decision Tree

The following logic flow dictates the operational handling of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine waste.

DisposalWorkflow Start Waste Generation (5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine) StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Powder, Crystals, Contaminated Wipes) StateCheck->SolidWaste LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste ContainerSolid Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solids' SolidWaste->ContainerSolid CheckSolvent Identify Solvent Type LiquidWaste->CheckSolvent Storage Segregation: Store away from Oxidizers & Acids ContainerSolid->Storage HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Methanol, DMSO) CheckSolvent->NonHaloSolvent ContainerHalo Container: Amber Glass/HDPE Label: 'Halogenated Organic Waste' HaloSolvent->ContainerHalo ContainerNonHalo Container: Amber Glass/HDPE Label: 'Halogenated Organic Waste' (Must still be classified as Halogenated due to Solute) NonHaloSolvent->ContainerNonHalo CRITICAL: Solute contaminates solvent class ContainerHalo->Storage ContainerNonHalo->Storage Disposal Final Disposal: High-Temp Incineration (w/ HF/HBr Scrubbing) Storage->Disposal

Figure 1: Operational workflow for classifying and packaging 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated/fluorinated solute mandates "Halogenated" classification.

Step-by-Step Disposal Protocol

Step 1: Waste Characterization & Segregation
  • Rule: Do not mix with aqueous acidic waste or oxidizers (e.g., Nitric Acid, Peroxides).

  • Classification: Classify strictly as "Halogenated Organic Waste."

    • Why? Even if the solvent is Methanol (non-halogenated), the dissolved pyrimidine contains Br and F atoms. Mixing this with non-halogenated waste streams can damage incinerators not equipped for halogen scrubbing.

Step 2: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Liquids: Use an amber glass bottle or HDPE carboy.

    • Constraint: Ensure the cap has a chemically resistant liner (PTFE/Teflon). Avoid metal containers due to potential corrosion from hydrolysis products.

Step 3: Labeling

Every container must be labeled before waste is added.

  • Standard Label: "HAZARDOUS WASTE"

  • Chemical Contents: "5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine, [Solvent Name]"

  • Hazard Checkbox: [x] Toxic, [x] Irritant.

Step 4: Storage (Satellite Accumulation Area)
  • Store in a secondary containment tray (polypropylene) to catch leaks.

  • Keep the container closed at all times except when adding waste.

  • Location: Store in a cool, dry, well-ventilated area, preferably a dedicated waste cabinet under a fume hood.

Step 5: Final Disposal Hand-off
  • Contact your facility's EHS (Environmental Health & Safety) department or licensed hazardous waste contractor.

  • Specific Instruction to Contractor: "Contains Fluorinated and Brominated Organics. Requires incineration with acid gas scrubbing."

Spill Management Protocol

Immediate Action: Alert personnel in the immediate area.

Spill TypeProtocol
Solid Spill 1. Isolate: Close lab doors. 2. PPE: Wear goggles, nitrile gloves, and N95 mask. 3. Clean: Gently sweep powder into a dustpan using a brush. Avoid creating dust clouds. 4. Wipe: Clean residue with a damp paper towel soaked in acetone or water. 5. Dispose: Place all sweepings and wipes into the Solid Hazardous Waste container.
Liquid Spill 1. Ventilate: Ensure fume hood is on; open windows if safe. 2. Absorb: Cover spill with vermiculite, sand, or commercial "Organic Solvent" spill pads. 3. Collect: Scoop absorbed material into a hazardous waste bag/pail. 4. Decontaminate: Wash surface with soap and water.[2]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Bromo-2-fluoropyrimidine. Retrieved from

  • Ossila. (2023).[3] 5-Bromo-2-fluoropyrimidine Safety Data Sheet. Retrieved from [3]

  • National Institute of Standards and Technology (NIST). (2023). Pyrimidine, 5-bromo- Properties. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-fluoropyrimidine. Retrieved from

  • PubChem. (2023). 5-Bromo-2-fluoropyrimidine Compound Summary. National Library of Medicine. Retrieved from

Sources

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